molecular formula C12H7Cl2FN2O4S B2452227 2,5-dichloro-N-(4-fluoro-3-nitrophenyl)benzenesulfonamide CAS No. 326901-91-1

2,5-dichloro-N-(4-fluoro-3-nitrophenyl)benzenesulfonamide

Cat. No.: B2452227
CAS No.: 326901-91-1
M. Wt: 365.16
InChI Key: ZQHBQTKWPFUUPP-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(4-fluoro-3-nitrophenyl)benzenesulfonamide is a chemical compound with the molecular formula C₁₂H₇Cl₂FN₂O₄S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(4-fluoro-3-nitrophenyl)benzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 4-fluoro-3-nitroaniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(4-fluoro-3-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dichloro-N-(4-fluorophenyl)benzenesulfonamide
  • 2,5-Dichloro-N-(3-nitrophenyl)benzenesulfonamide
  • 2,5-Dichloro-N-(4-nitrophenyl)benzenesulfonamide

Uniqueness

2,5-Dichloro-N-(4-fluoro-3-nitrophenyl)benzenesulfonamide is unique due to the presence of both fluoro and nitro groups on the phenyl ring. This combination of electron-withdrawing groups enhances its reactivity and potential biological activity compared to similar compounds .

Properties

IUPAC Name

2,5-dichloro-N-(4-fluoro-3-nitrophenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2FN2O4S/c13-7-1-3-9(14)12(5-7)22(20,21)16-8-2-4-10(15)11(6-8)17(18)19/h1-6,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQHBQTKWPFUUPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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